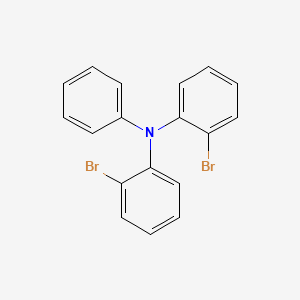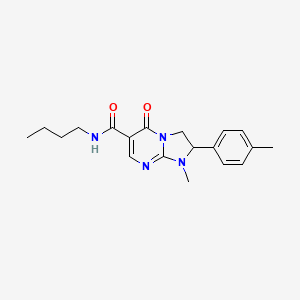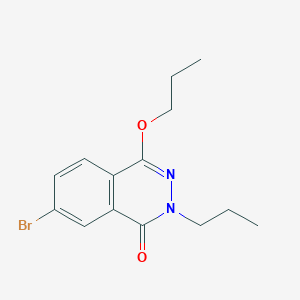
1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one is a synthetic organic compound belonging to the phthalazine family Phthalazines are heterocyclic compounds containing a diazine ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one typically involves the following steps:
Propylation: The propyl group can be introduced at the 2nd position through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Propoxylation: The propoxy group can be introduced at the 4th position by reacting the intermediate compound with propyl alcohol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one may involve large-scale bromination, alkylation, and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, forming corresponding ketones or carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of 4-propoxy-2-propylphthalazin-1(2H)-one.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 4-propoxy-2-propylphthalazin-1(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and propoxy group can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-propoxy-2-propylphthalazin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-chloro-4-propoxy-2-propylphthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.
7-bromo-4-methoxy-2-propylphthalazin-1(2H)-one: Has a methoxy group instead of a propoxy group, which can influence its solubility and reactivity.
Uniqueness
7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one is unique due to the combination of bromine, propoxy, and propyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted modifications and applications in various fields.
Propriétés
Numéro CAS |
502961-50-4 |
|---|---|
Formule moléculaire |
C14H17BrN2O2 |
Poids moléculaire |
325.20 g/mol |
Nom IUPAC |
7-bromo-4-propoxy-2-propylphthalazin-1-one |
InChI |
InChI=1S/C14H17BrN2O2/c1-3-7-17-14(18)12-9-10(15)5-6-11(12)13(16-17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 |
Clé InChI |
SQMPIRMEDDXOIL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=C(C=CC(=C2)Br)C(=N1)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)

![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole](/img/structure/B12897391.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12897396.png)
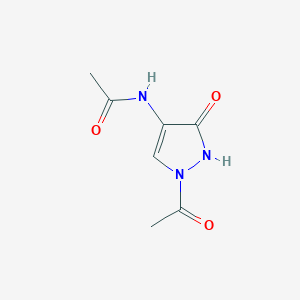
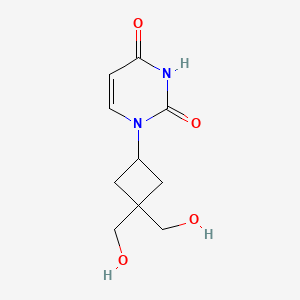

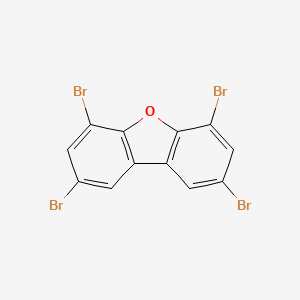
![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)
